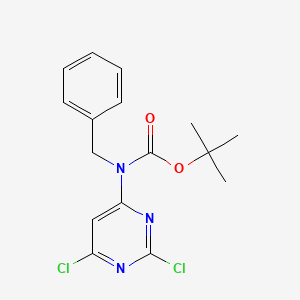
Tert-butyl benzyl(2,6-dichloropyrimidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl benzyl(2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its white solid form and is primarily used for research purposes .
Métodos De Preparación
The synthesis of tert-butyl benzyl(2,6-dichloropyrimidin-4-yl)carbamate involves the reaction between 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate. The resulting product is then treated with hydrochloric acid to produce the final compound. The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired yield and purity of the compound.
Análisis De Reacciones Químicas
Tert-butyl benzyl(2,6-dichloropyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl benzyl(2,6-dichloropyrimidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and pathways.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions. It serves as a tool for understanding biological processes at the molecular level.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of tert-butyl benzyl(2,6-dichloropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and research context.
Comparación Con Compuestos Similares
Tert-butyl benzyl(2,6-dichloropyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate: This compound shares a similar structure but lacks the benzyl group, which may affect its reactivity and applications.
Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate: This compound is part of an isostructural family and is used in the formation of certain crystal structures.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C16H17Cl2N3O2 |
|---|---|
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
tert-butyl N-benzyl-N-(2,6-dichloropyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C16H17Cl2N3O2/c1-16(2,3)23-15(22)21(10-11-7-5-4-6-8-11)13-9-12(17)19-14(18)20-13/h4-9H,10H2,1-3H3 |
Clave InChI |
GMPXTUCZSNXJCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2=CC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


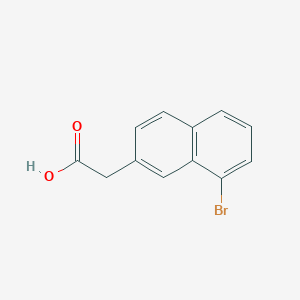
![2-(4-Bromobenzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B15201587.png)
![(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B15201592.png)
![sodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen phosphate](/img/structure/B15201593.png)

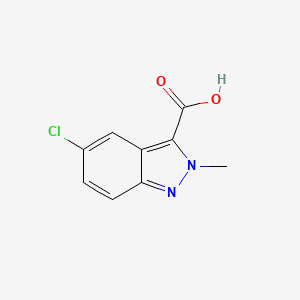
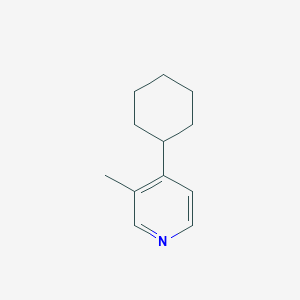
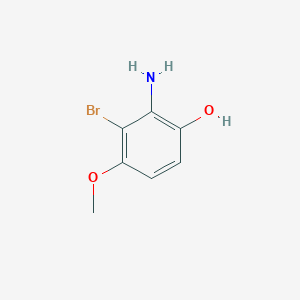

![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-fluoro-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15201652.png)
![6-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15201659.png)

![(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride](/img/structure/B15201673.png)
![4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide](/img/structure/B15201676.png)
